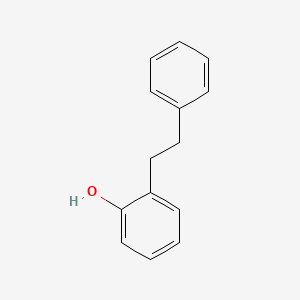

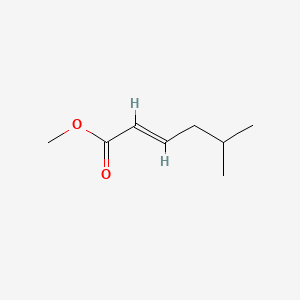

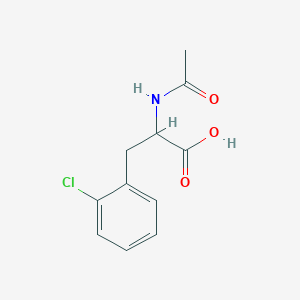

H-Lys(butyryl)-OH

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

科学的研究の応用

Metabolic Regulation of Gene Expression

Research highlights the significance of short-chain Lys acylations, including butyrylation, in gene expression regulation. Butyrylation, among other acylations, structurally and functionally diverges from widely studied histone Lys acetylation, affecting gene activation, spermatogenesis, tissue injury, and metabolic stress responses. This modification is intricately linked to enzymatic and metabolic mechanisms, suggesting a profound influence on gene expression through differential histone acylation regulated by acyl-CoA metabolism (Sabari et al., 2016).

Synthesis and Structure Characterization

In the context of polypeptide synthesis, H-Lys(butyryl)-OH plays a critical role in the development of synthetic methods. The synthesis processes often target improving yield and simplifying purification, with Lysine derivatives serving as key intermediates. These efforts contribute to understanding and enhancing polypeptide production for therapeutic applications (Zhao Yi-nan & Melanie Key, 2013).

Novel Post-translational Modifications in Histones

The discovery of lysine butyrylation as a novel post-translational modification in histones emphasizes its critical role in cell physiology and pathology. This modification, facilitated by acetyltransferases like p300 and CREB-binding protein, suggests distinct functions in biological processes regulation, highlighting the structural and functional versatility of Lys modifications in histones (Chen et al., 2007).

Oxidation Studies and Biomolecule Interactions

Investigations into the oxidation of amino acid derivatives by hydroxyl radicals shed light on the reactivity and stability of Lys-containing compounds. Understanding these oxidative mechanisms provides insights into the interactions and stability of Lys derivatives in biological systems, contributing to the broader knowledge of amino acid chemistry and biochemistry (Uranga et al., 2018).

Peptide Synthesis and Applications

The synthesis of pyrrole derivatives via multicomponent reactions involving Lys-containing peptides highlights the versatility of Lys derivatives in synthetic chemistry. Such methodologies, leveraging solid-phase synthesis and microwave activation, underline the potential of Lys derivatives in creating biologically active compounds with diverse applications (Jad et al., 2018).

Safety and Hazards

作用機序

Target of Action

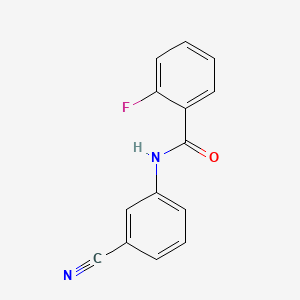

N6-Butyryl-L-lysine, also known as H-Lys(butyryl)-OH, is a derivative of the amino acid lysine . It is used as an ergogenic supplement, influencing the secretion of anabolic hormones .

Mode of Action

The compound interacts with its targets, primarily influencing the secretion of anabolic hormones . This interaction results in the supply of fuel during exercise and improved mental performance during stress-related tasks .

Biochemical Pathways

They are recognized to be beneficial as ergogenic dietary substances

Result of Action

The primary result of N6-Butyryl-L-lysine’s action is the prevention of exercise-induced muscle damage . By influencing the secretion of anabolic hormones and supplying fuel during exercise, it helps maintain muscle integrity and function .

特性

IUPAC Name |

(2S)-2-amino-6-(butanoylamino)hexanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O3/c1-2-5-9(13)12-7-4-3-6-8(11)10(14)15/h8H,2-7,11H2,1H3,(H,12,13)(H,14,15)/t8-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRWLRMTUPOYQFV-QMMMGPOBSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)NCCCCC(C(=O)O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC(=O)NCCCC[C@@H](C(=O)O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-Ethynyl-1,4-dioxaspiro[4.5]decan-8-ol](/img/structure/B6593685.png)

![(S,S)-(+)-1,2-Bis[(O-methoxyphenyl)(phenyl)phosphino]ethane(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate](/img/structure/B6593690.png)